1-(But-3-yn-1-yl)piperazine
Overview
Description
1-(But-3-yn-1-yl)piperazine is a useful research compound. Its molecular formula is C8H14N2 and its molecular weight is 138.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Dopamine Receptor Interaction
- Substituted piperazines, including structures similar to 1-(But-3-yn-1-yl)piperazine, have shown affinity to dopamine binding sites in rat corpus striatum membranes. These compounds displayed significant potency in displacing dopamine from its binding sites, suggesting potential dopaminergic activity (P. V. D. Zee & W. Hespe, 1985).
Antimycobacterial Properties
- Piperazine-thiosemicarbazone hybrids, structurally related to 1-(But-3-yn-1-yl)piperazine, demonstrated potent in vitro activity against Mycobacterium tuberculosis, with some compounds exhibiting low toxicity profiles. This indicates a potential role in antimycobacterial therapies (A. Jallapally et al., 2014).
Antifungal Activity
- Certain piperazine derivatives have exhibited significant antifungal activity against various fungal cultures, suggesting their potential use in antifungal treatments (R. Upadhayaya et al., 2004).
Pharmaceutical Core Structure
- Piperazine derivatives, including those with but-3-yn-1-yl substituents, have been explored for their pharmaceutical properties. Their unique chemistry and potential as pharmacologically useful cores make them subjects of interest in drug development (Ashwini Gumireddy et al., 2021).
Antitumor Activity
- A series of triazine derivatives bearing piperazine amide moieties have shown potential anticancer activities, suggesting the relevance of piperazine structures in cancer treatment research (L. Yurttaş et al., 2014).
Antibacterial and Anthelmintic Activity
- Piperazine derivatives have been evaluated for their in vitro antibacterial and anthelmintic activities, displaying varied levels of efficacy. This highlights their potential in antibacterial and anthelmintic therapies (C. Sanjeevarayappa et al., 2015).
Neuroprotective Potential
- Piperazine derivatives have shown promise as neuroprotective agents, potentially useful in the treatment of neurological diseases like Alzheimer's (L. Lecanu et al., 2010).
Broad Pharmaceutical Applications
- Piperazine, as a core structure, features in a wide range of drugs with diverse therapeutic uses, from CNS agents to anticancer and anti-inflammatory drugs. The flexibility of the piperazine scaffold allows for significant variation in medicinal potential (A. Rathi et al., 2016).
properties
IUPAC Name |
1-but-3-ynylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-2-3-6-10-7-4-9-5-8-10/h1,9H,3-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKWOOLQWOHHSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN1CCNCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(But-3-yn-1-yl)piperazine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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